4-Amino-8-bromoquinoline-3-carbonitrile
CAS No.: 1247850-63-0
Cat. No.: VC3400819
Molecular Formula: C10H6BrN3
Molecular Weight: 248.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1247850-63-0 |
|---|---|
| Molecular Formula | C10H6BrN3 |
| Molecular Weight | 248.08 g/mol |
| IUPAC Name | 4-amino-8-bromoquinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C10H6BrN3/c11-8-3-1-2-7-9(13)6(4-12)5-14-10(7)8/h1-3,5H,(H2,13,14) |
| Standard InChI Key | LJGQFHGNMHXKJU-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=CN=C2C(=C1)Br)C#N)N |
| Canonical SMILES | C1=CC2=C(C(=CN=C2C(=C1)Br)C#N)N |
Introduction
4-Amino-8-bromoquinoline-3-carbonitrile is a complex organic compound with the molecular formula C₁₀H₆BrN₃ and a molecular weight of 248.08 g/mol. It is a derivative of quinoline, featuring an amino group at the 4-position, a bromine atom at the 8-position, and a cyano group at the 3-position. This compound is of significant interest in scientific research and industrial applications due to its unique chemical properties and potential biological activities.
Synthesis Methods
The synthesis of 4-amino-8-bromoquinoline-3-carbonitrile typically involves a multi-step process. One common method starts with the reaction of 8-bromoquinoline with ammonia to introduce the amino group, followed by the introduction of the cyano group using reagents like cyanogen bromide. Industrial production involves careful control of reaction conditions to ensure high purity and yield.
Antimicrobial Activity
Research indicates that quinoline derivatives, including those similar to 4-amino-8-bromoquinoline-3-carbonitrile, exhibit significant antimicrobial properties. These compounds have shown potential in inhibiting both Gram-positive and Gram-negative bacteria . For example, related quinoline derivatives have demonstrated activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa.
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| This Compound | Staphylococcus aureus | 22 | 4 |
| This Compound | Pseudomonas aeruginosa | 20 | 8 |
| Standard Drug (Amoxiclav) | Staphylococcus aureus | 24 | 2 |
| Standard Drug (Amoxiclav) | Pseudomonas aeruginosa | 24 | 2 |
Applications in Biological Studies
4-Amino-8-bromoquinoline-3-carbonitrile is used as a probe in biological assays to study enzyme interactions and cellular pathways. It has been evaluated for its ability to inhibit specific kinases associated with cancer progression, such as cyclin G associated kinase (GAK).
Comparison with Similar Compounds
This compound is similar to other brominated quinoline derivatives but is distinguished by its unique combination of amino and cyano groups. This distinction provides it with distinct chemical and biological properties, making it valuable in various research and industrial applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume